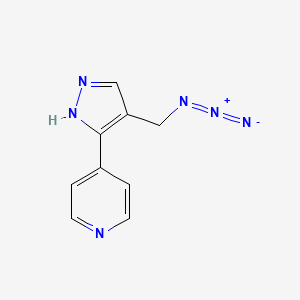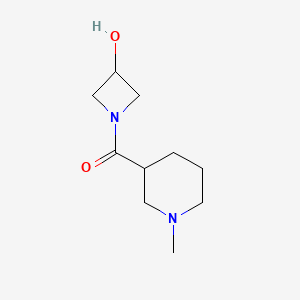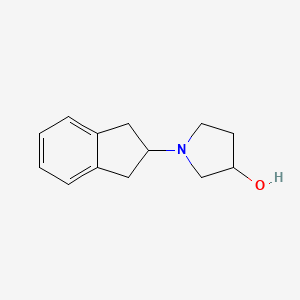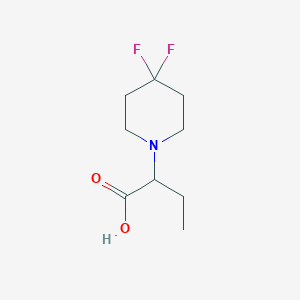
4-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
4-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is a chemical compound with a complex structure. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various methodologies. For instance, substituted pyridines can be synthesized via the remodeling of (aza)indole/benzofuran skeletons . Azide-modified nucleosides, which are important building blocks for RNA and DNA functionalization, can be prepared using click chemistry based on azide-alkyne cycloaddition .Molecular Structure Analysis
The molecular structure of this compound is intricate, involving a pyridine ring attached to a pyrazole ring through a methylene bridge bearing an azide group . The structure, energetic, and vibrational properties of related compounds have been studied using Fourier transform infrared, Fourier transform Raman, and UV–visible spectra .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and diverse, given the presence of reactive functional groups in its structure. For example, azide-modified nucleosides can participate in click chemistry based on azide-alkyne cycloaddition .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity and Chemical Sensing
The compound derived from 4-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine has been studied for its potential in the development of antiproliferative agents. A series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines exhibited notable antiproliferative activity against various cancer cell lines, with specific compounds showing low micromolar GI50 values. These compounds induced apoptotic pathways, including PARP-1 cleavage and caspase 9 activation, suggesting a complex mechanism combining antiproliferative effects with cell death induction. Additionally, a derivative showed promising application as a potent pH indicator for fluorescence intensity-based and ratiometric pH sensing, highlighting the versatility of compounds derived from this compound in biomedical research and chemical sensing (Razmienė et al., 2021).
Coordination Chemistry and Luminescent Applications
In coordination chemistry, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to this compound, have been used as ligands for over 15 years. These compounds have found applications in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. This review highlights the synthesis and complex chemistry of these derivatives, demonstrating their potential in the development of functional materials and catalytic applications (Halcrow, 2005).
Proton Transfer and Luminescence Properties
Research on 2-(1H-pyrazol-5-yl)pyridines, including compounds similar to this compound, has revealed their ability to undergo three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes are evidenced by dual luminescence and irreversible kinetic coupling of fluorescence bands, indicating the potential for these compounds in developing advanced luminescent materials and studying proton transfer mechanisms (Vetokhina et al., 2012).
Synthetic Methodologies and Biological Applications
The synthesis of pyrazolo[3,4-b]pyridines and their biomedical applications have been extensively reviewed, covering the diversity of substituents and synthetic methods used for their preparation. These compounds, related to this compound, have been explored for various biomedical applications, demonstrating the broad potential of these heterocyclic compounds in medicinal chemistry (Donaire-Arias et al., 2022).
Zukünftige Richtungen
The future directions for research on 4-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine could involve further exploration of its synthesis, characterization, and potential applications. Azide-modified nucleosides, for example, are important building blocks for RNA and DNA functionalization, and there is demand for synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .
Eigenschaften
IUPAC Name |
4-[4-(azidomethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-15-13-6-8-5-12-14-9(8)7-1-3-11-4-2-7/h1-5H,6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTQEDOYCUDVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482163.png)
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482164.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482168.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482170.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482173.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482175.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482176.png)

![1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482180.png)
![1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482181.png)




